molecular formula C16H10ClFN4OS B2690662 3-((2-Chloro-6-fluorobenzyl)thio)-6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine CAS No. 894047-38-2

3-((2-Chloro-6-fluorobenzyl)thio)-6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine

Cat. No.: B2690662
CAS No.: 894047-38-2
M. Wt: 360.79
InChI Key: SQWVRQVODOPQHV-UHFFFAOYSA-N
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Description

3-((2-Chloro-6-fluorobenzyl)thio)-6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine is a high-value chemical tool for investigational research, particularly in the field of medicinal chemistry. This compound belongs to a class of [1,2,4]triazolo[4,3-b]pyridazine derivatives, a scaffold recognized for its potential in drug discovery. While the specific biological profile of this analog is under investigation, closely related structures within this chemical family have been identified as potent antagonists of the bradykinin B1 receptor . Research into such antagonists is crucial for understanding pathways involved in inflammation and pain, including neuropathic pain, osteoarthritis, and migraine . The strategic substitution with a 2-chloro-6-fluorobenzylthio moiety and a furan-2-yl group is designed to explore structure-activity relationships (SAR) and optimize interactions with key biological targets. This makes it a critical compound for researchers developing novel therapeutic agents for inflammatory and nociceptive disorders, as well as for probing complex signal transduction pathways. The product is intended for laboratory research purposes and is strictly not for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

3-[(2-chloro-6-fluorophenyl)methylsulfanyl]-6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10ClFN4OS/c17-11-3-1-4-12(18)10(11)9-24-16-20-19-15-7-6-13(21-22(15)16)14-5-2-8-23-14/h1-8H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQWVRQVODOPQHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)CSC2=NN=C3N2N=C(C=C3)C4=CC=CO4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10ClFN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-((2-Chloro-6-fluorobenzyl)thio)-6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine is a synthetic compound belonging to the pyridazine class. Its unique structure, featuring a pyridazine ring substituted with a furan ring and a benzylthio group containing chlorine and fluorine atoms, positions it as a candidate for various biological applications, particularly in medicinal chemistry.

Chemical Structure and Properties

The compound's molecular formula is C16H14ClFN3SC_{16}H_{14}ClFN_3S, with a molecular weight of 331.79 g/mol. The structural complexity allows for diverse interactions with biological targets, which is crucial for its potential efficacy in therapeutic applications.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The binding affinity and subsequent modulation of these targets can lead to various pharmacological effects.

Biological Activity Overview

Recent studies have highlighted the compound's potential in several areas:

  • Antiviral Activity : Research has indicated that derivatives of triazolo-pyridazine compounds exhibit significant antiviral properties. For instance, modifications at specific positions on the triazole ring can enhance biological activity against viral targets .
  • Cytotoxicity : In vitro assays have shown that 3-((2-Chloro-6-fluorobenzyl)thio)-6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine exhibits moderate cytotoxicity against various cancer cell lines (e.g., A549, MCF-7, HeLa). The IC50 values for these cell lines range from 1.06 to 2.73 μM, indicating its potential as an anticancer agent .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound's biological activity, it is essential to compare it with similar derivatives:

Compound NameStructural DifferencesIC50 Values (μM)Notable Activities
3-((2-Chlorobenzyl)thio)-6-(furan-2-yl)pyridazineLacks fluorine atomHigher than target compoundLower reactivity
3-((2-Fluorobenzyl)thio)-6-(furan-2-yl)pyridazineLacks chlorine atomHigher than target compoundAltered chemical properties
3-((2-Chloro-6-fluorobenzyl)thio)-6-(thiophen-2-yl)pyridazineContains thiophene instead of furanVaries significantlyChanges in electronic properties

The presence of both chlorine and fluorine atoms in the target compound enhances its reactivity and potential interactions compared to its analogs.

Case Studies and Research Findings

  • Anticancer Activity : A study focused on the synthesis of triazolo-pyridazine derivatives reported significant cytotoxic effects against cancer cell lines. The most promising compounds showed IC50 values below 5 μM, indicating strong potential for further development as anticancer agents .
  • Antiviral Research : Investigations into similar compounds have demonstrated that structural modifications can lead to enhanced antiviral activity. For example, certain substitutions have been shown to increase binding affinity to viral proteins significantly .
  • Enzyme Inhibition : The compound has also been evaluated for its inhibitory effects on c-Met kinase, a critical target in cancer therapy. Some derivatives exhibited IC50 values comparable to established inhibitors like Foretinib, suggesting strong therapeutic potential .

Comparison with Similar Compounds

Key Observations :

  • Halogen vs.
  • Furan vs. Thienyl : The furan-2-yl group in the target compound replaces the thienyl group in ’s analogue, which could alter electronic properties and binding interactions due to oxygen’s electronegativity .

Pharmacological Activities

Compound Class Biological Activity IC₅₀/EC₅₀ (nM) Key Findings
Target Compound Not explicitly reported N/A Structural similarity to PDE4 inhibitors suggests potential anti-inflammatory activity .
PDE4 Inhibitors (e.g., 18) PDE4A inhibition <10 High selectivity for PDE4 isoforms; minimal off-target effects .
BRD4 Inhibitors (e.g., 29) BRD4 bromodomain binding 120 Demonstrated in vitro anticancer activity via disruption of MYC signaling .
Antimicrobial Agents Antifungal (C. albicans) 12.5–50 µg/mL Moderate potency attributed to electron-withdrawing substituents .

Mechanistic Insights :

  • The furan-2-yl group in the target compound may mimic catechol diether moieties in PDE4 inhibitors (e.g., compound 18), which engage in hydrogen bonding with catalytic domains .
  • Halogenated benzylthio groups (as in the target compound) are associated with enhanced antimicrobial activity due to increased membrane disruption .

Physicochemical Properties

Property Target Compound 3-[(4-Chlorobenzyl)sulfanyl]-6-(2-thienyl) Derivative 6-(Pyridin-4-yl) Derivative
Molecular Weight 397.8 358.86 320.4
LogP (Predicted) ~3.5 ~3.1 ~2.0
Water Solubility Low Low Moderate (33.7 µg/mL)
Hydrogen Bond Acceptors 6 5 7

Key Notes:

  • The target compound’s higher LogP (vs. pyridinyl derivatives) suggests improved lipid bilayer penetration but reduced aqueous solubility.

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